Selective iNOS Inhibition Over eNOS
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide demonstrates a functional selectivity for human inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS). The compound exhibits an EC50 of 220 nM against human iNOS, whereas its activity against human eNOS is significantly lower, with an EC50 reported to be greater than 30 μM (>30,000 nM) [1][2]. This represents at least a 136-fold selectivity window in this cellular context.
| Evidence Dimension | Enzymatic/Cellular Inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 220 nM (human iNOS) |
| Comparator Or Baseline | Human endothelial NOS (eNOS), EC50 > 30,000 nM |
| Quantified Difference | >136-fold selectivity for iNOS over eNOS |
| Conditions | Human iNOS or eNOS expressed in HEK293 cells; assessed by inhibition of nitric oxide production after 18-24 hours using a 2,3-diaminonaphthalene fluorescence assay [1][2]. |
Why This Matters
This defined selectivity profile is critical for researchers investigating iNOS-mediated pathways in inflammation or cancer, as it suggests a potentially lower risk of off-target effects related to eNOS inhibition, such as hypertension, compared to non-selective NOS inhibitors.
- [1] BindingDB Entry BDBM50348709 (CHEMBL1801062). Affinity Data: EC50 = 220 nM for human iNOS. View Source
- [2] BindingDB Entry BDBM50363265 (CHEMBL1944720). Affinity Data: IC50 > 30,000 nM for human eNOS. View Source
